molecular formula C7H11Cl2N3O B12355507 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride

Cat. No.: B12355507
M. Wt: 224.08 g/mol
InChI Key: LHHZPLQYIPODHU-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is a bicyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They are studied as potential inhibitors of specific enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.08 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;;/h4-5,8H,1-3H2;2*1H

InChI Key

LHHZPLQYIPODHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC=NC(=O)C21.Cl.Cl

Origin of Product

United States

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